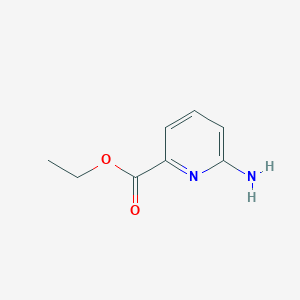Ethyl 6-aminopicolinate
CAS No.: 69142-64-9
Cat. No.: VC3734769
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69142-64-9 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | ethyl 6-aminopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10) |
| Standard InChI Key | DTYDENRYZSEGNL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=CC=C1)N |
| Canonical SMILES | CCOC(=O)C1=NC(=CC=C1)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 6-aminopicolinate consists of a pyridine ring with two key functional groups: an amino (-NH₂) group at the 6-position and an ethoxycarbonyl (-COOC₂H₅) group at the 2-position. This structure creates a compound with diverse reactivity patterns, particularly due to the presence of both nucleophilic (amino) and electrophilic (ester) sites.
Chemical Identifiers and Representation
The table below summarizes the key chemical identifiers for Ethyl 6-aminopicolinate:
| Identifier | Value |
|---|---|
| CAS Number | 69142-64-9 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.177 g/mol |
| SMILES Notation | CCOC(=O)C1=NC(=CC=C1)N |
| InChI | InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10) |
| InChIKey | DTYDENRYZSEGNL-UHFFFAOYSA-N |
| Exact Mass | 166.074234 |
Chemical Behavior
Physical Properties
Key Physical Parameters
The physical properties of Ethyl 6-aminopicolinate are critical for understanding its behavior in various experimental and industrial contexts. The table below provides a comprehensive overview of these properties:
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 56-58°C |
| Boiling Point | 329.6±22.0°C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Flash Point | 153.1±22.3°C |
| LogP | 1.02 (partition coefficient) |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Index of Refraction | 1.559 |
| Polar Surface Area (PSA) | 65.21 Ų |
Solubility Profile
While specific solubility data is limited in the available sources, the moderate LogP value of 1.02 suggests that Ethyl 6-aminopicolinate has balanced lipophilic and hydrophilic properties. This characteristic likely confers solubility in a range of organic solvents including alcohols, chloroform, and dimethyl sulfoxide, with limited solubility in water. The presence of the amino group enhances water solubility through hydrogen bonding, while the ethyl ester contributes to solubility in nonpolar solvents.
Spectroscopic Properties
UV-Visible Spectroscopy
The UV-visible spectroscopy data indicates that Ethyl 6-aminopicolinate has a maximum absorption (λmax) at 337 nm when measured in methanol . This absorption profile is characteristic of the π→π* transitions in the conjugated pyridine ring system, influenced by the electron-donating amino group and the electron-withdrawing ester functionality.
Mass Spectrometry Characteristics
The mass spectrometric behavior of Ethyl 6-aminopicolinate has been characterized through predicted collision cross sections for various adducts. The table below presents these predictions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 167.08151 | 133.9 |
| [M+Na]⁺ | 189.06345 | 145.5 |
| [M+NH₄]⁺ | 184.10805 | 141.3 |
| [M+K]⁺ | 205.03739 | 140.4 |
| [M-H]⁻ | 165.06695 | 135.2 |
| [M+Na-2H]⁻ | 187.04890 | 140.1 |
| [M]⁺ | 166.07368 | 135.7 |
| [M]⁻ | 166.07478 | 135.7 |
These collision cross section values provide valuable information for analytical identification and characterization of the compound, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
Synthesis and Reactivity
Synthetic Routes
Applications and Research Findings
Role in Organic Synthesis
Ethyl 6-aminopicolinate serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature, with both nucleophilic and electrophilic sites, makes it particularly useful in constructing more complex heterocyclic systems. The compound has been utilized in the synthesis of various pyridine derivatives with potential pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume